Tert-butyl 2-vinylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-vinylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-vinylpyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-vinylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-vinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-vinylpyrrolidine-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the vinyl and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in drug synthesis or material science.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-vinylpyrrolidine-1-carboxylate: Similar structure but with the vinyl group at a different position.
Tert-butyl 2-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
Tert-butyl 2-vinylpyrrolidine-1-carboxylate is unique due to the presence of both a vinyl group and a tert-butyl ester group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
tert-butyl 2-ethenylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHWHEBWKXKPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552228 | |
Record name | tert-Butyl 2-ethenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176324-60-0 | |
Record name | tert-Butyl 2-ethenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Vinylpyrrolidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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